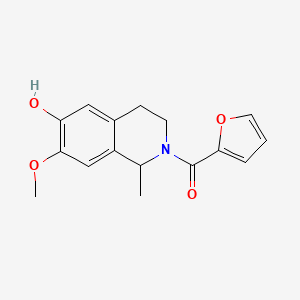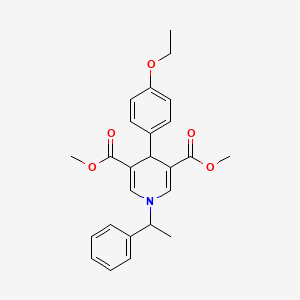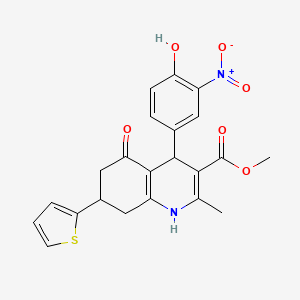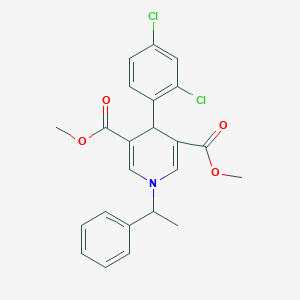
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Übersicht
Beschreibung
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (FMIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIQ is a derivative of tetrahydroisoquinoline (THIQ) and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to reduce oxidative stress and protect against neuronal cell death. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is a multi-step process, and the yield and purity of the final product depend on the reaction conditions and purification methods used. Moreover, the mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Firstly, further studies are needed to elucidate the molecular targets and signaling pathways of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Secondly, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol needs to be optimized to improve the yield and purity of the final product. Thirdly, the in vivo efficacy and toxicity of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the combination of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol with other anticancer agents or immunotherapies needs to be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to have neuroprotective effects by reducing oxidative stress and inhibiting neuronal cell death.
Eigenschaften
IUPAC Name |
furan-2-yl-(6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-12-9-15(20-2)13(18)8-11(12)5-6-17(10)16(19)14-4-3-7-21-14/h3-4,7-10,18H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNZHZPNDRLUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3932577.png)

![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3932605.png)

![{2-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3932617.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932618.png)

![4-nitro-5-{[4-(4-pyridinylmethyl)phenyl]amino}phthalonitrile](/img/structure/B3932656.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)